molecular formula C19H20O2 B1233738 O-Methylequilenin

O-Methylequilenin

Cat. No. B1233738
M. Wt: 280.4 g/mol
InChI Key: LAFFTPKGTZPBMG-HKUYNNGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Equilenin is a 3-hydroxy steroid.

Scientific Research Applications

Estrogenic Activity and Carcinogenic Potential

O-Methylequilenin, particularly its form 4-Methoxyequilenin (4-MeOEN), is studied for its role in estrogen receptor-mediated gene transcription. Research by Chang et al. (2007) found that 4-MeOEN, a metabolite in equine estrogen metabolism, is a proliferative estrogenic agent that may contribute to carcinogenesis. This form results from the O-methylation of 4-hydroxyequilenin, a major catechol metabolite present in hormone replacement therapeutics. The study noted 4-MeOEN's ability to induce cell proliferation and estrogen response element (ERE)-mediated gene transcription, suggesting its potency in classical and nonclassical estrogenic pathways (Chang et al., 2007).

Interaction with Estrogen Receptors

Further investigation into the estrogenic activity of 4-MeOEN was conducted by Chang et al. (2008). They compared the estrogen receptor (ER) binding of 4-MeOEN with estradiol and other equilenin derivatives. This study highlighted the nanomolar potency of 4-MeOEN in inducing alkaline phosphatase and luciferase, showing a similar profile of activity to estradiol (E2). The findings challenge the notion that methylation of 4-OHEN represents a detoxification pathway, as 4-MeOEN exhibits full estrogen agonist properties (Chang et al., 2008).

Molecular Mechanisms and DNA Methylation

The broader implications of DNA methylation in cellular differentiation and disease states are explored by Houseman et al. (2012). Although not directly linked to this compound, this research provides a context for understanding how methylation, in general, influences cellular behavior and could be relevant in evaluating the effects of this compound and its metabolites on cellular mechanisms and disease states, especially in cancers (Houseman et al., 2012).

properties

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

(13S,14S)-3-methoxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H20O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h3-6,11,17H,7-10H2,1-2H3/t17-,19-/m0/s1

InChI Key

LAFFTPKGTZPBMG-HKUYNNGSSA-N

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)OC

SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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